molecular formula C7H13BrO B1374963 3-(3-Bromopropyl)tetrahydrofuran CAS No. 1050496-55-3

3-(3-Bromopropyl)tetrahydrofuran

Cat. No. B1374963
CAS RN: 1050496-55-3
M. Wt: 193.08 g/mol
InChI Key: LUCDEMLGTTVGJR-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)tetrahydrofuran is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a mono-isotopic mass of 192.014969 Da . This compound has been the focus of research in various fields due to its potential applications.


Synthesis Analysis

The synthesis of tetrahydrofurans, the core structure of this compound, involves various methods including nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . The synthesis of substituted tetrahydrofurans has seen significant advances from 2005 to 2012 .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom .


Chemical Reactions Analysis

Tetrahydrofuran, a component of this compound, plays a pivotal role in substitution reactions, particularly SN2 reactions . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions, a vital condition for the SN2 reaction to take place .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Synthesis of Biologically Active Products

Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors in various biologically active products (such as drugs, flavors, and agrochemicals), can be synthesized through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to bromohydrins, which are then manipulated into tetrahydrofuran synthons. An example of a product derived from this process is the stereoisomer of the roasted meat aroma, (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran (Brenna et al., 2017).

Removal of Persistent Organic Pollutants from Water

Bromopropyl functionalized silica nanofibers, which can be fabricated using 3-bromopropyl trichlorosilane, demonstrate high efficacy in removing persistent organic pollutants (POPs) like dieldrin from water. These nanofibers, due to their large surface area and pore volume, exhibit a significant improvement in removal efficiency compared to unmodified silica nanofibers or granular activated carbon (Yue et al., 2012).

Synthesis of Tetrahydrofuran-3-ones

α-Bromo ketones can react with aromatic aldehydes in the presence of K2CO3 to produce substituted tetrahydrofuran-3-ones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The process includes the formation of an α-ketoepoxide, followed by a tandem aldol reaction, cyclization, and dehydration (Dong et al., 1994).

Synthesis of Dihydrofurans

A study demonstrated the highly stereoselective synthesis of multi-substituted dihydrofurans using K2CO3 as a base. This involved reacting fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate to synthesize trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans, compounds of interest for natural product and pharmaceutical synthesis (Zhang et al., 2007).

Safety and Hazards

3-(3-Bromopropyl)tetrahydrofuran is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

3-(3-bromopropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCDEMLGTTVGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Tetrahydro-3-furanyl)-1-propanol (1 g, 7.68 mmol) was dissolved in DMF (10 ml) and carbon tetrabromide (5.09 g, 15.36 mmol) added. The solution turned yellow. The solution was cooled to 0° C. and triphenylphosphine (4.03 g, 15.36 mmol) added dropwise as a solution in DMF (20 ml) (˜30 mins, temperature maintained <2° C. throughout). The reaction mixture was stirred at 0° C. for 1 hour before gradually allowing to warm to room temperature and stirred for a further 2 hours. The solvent was removed in vacuo. Attempted trituration of the resultant brown oil with either DCM or cyclohexane was unsuccessful. The solvent was removed and the oil diluted with DCM and was purified by chromatography on silica (100 g) using a 0-25% ethyl acetate-cyclohexane over 40 mins using a Flashmaster II. The appropriate fractions were combined and dried down to give the title compound as a yellow oil (0.676 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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